tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate
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Overview
Description
tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate: is an organic compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is characterized by the presence of an oxetane ring, a carbamate group, and a tert-butyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an oxetane derivative under specific conditions. One common method includes the use of tert-butyl carbamate and 3-(2-oxoethyl)oxetane in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxetane ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in various biochemical assays.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its biological activity. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and function .
Comparison with Similar Compounds
- tert-butyl N-(2-oxoethyl)carbamate
- tert-butyl N-(3-hydroxypropyl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate is unique due to the presence of the oxetane ring. This ring structure imparts distinct chemical and physical properties, making it more versatile in various applications. The oxetane ring also enhances the compound’s stability and reactivity, setting it apart from other carbamate derivatives .
Properties
IUPAC Name |
tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-10(4-5-12)6-14-7-10/h5H,4,6-7H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTIMQUMTSLPBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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